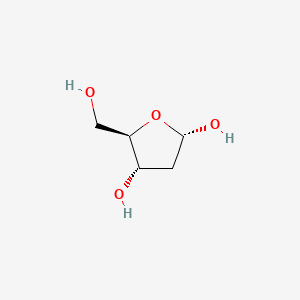

2-Deoxy-alpha-D-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

36792-87-7 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2S,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 |

InChI Key |

PDWIQYODPROSQH-LMVFSUKVSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1O)CO)O |

Canonical SMILES |

C1C(C(OC1O)CO)O |

Origin of Product |

United States |

Historical Context and Fundamental Discovery of 2 Deoxy D Ribose

Early Elucidation of Nucleic Acid Components

The initial steps toward understanding the chemical makeup of life's instructional molecules were taken in the late 1800s. In 1869, Swiss biochemist Friedrich Miescher first isolated a substance from the nuclei of white blood cells, which he termed "nuclein." msu.edunumberanalytics.com This substance was later found to be composed of both protein and what we now know as nucleic acids. msu.edu Subsequent work by researchers like Albrecht Kossel further characterized these nucleic acids, identifying their acidic nature and the presence of nitrogenous bases. wikipedia.org By the early 20th century, it was established that nucleic acids contained phosphate (B84403) groups, a sugar component, and four distinct nitrogenous bases. msu.edu

Identification as a Distinct Pentose (B10789219) in Deoxyribonucleic Acid

A pivotal figure in the detailed chemical analysis of nucleic acids was the Russian-American biochemist Phoebus Levene. wikipedia.orgbritannica.com Through his meticulous work at the Rockefeller Institute for Medical Research, Levene systematically broke down nucleic acids to identify their constituent parts. wikipedia.org In 1909, he and Walter Jacobs successfully identified D-ribose as the sugar component of ribonucleic acid (RNA). wikipedia.orgbritannica.com

However, the sugar within the other known type of nucleic acid, found in the thymus and subsequently named deoxyribonucleic acid, remained elusive. For two decades, the precise nature of this second sugar was a subject of investigation. Finally, in 1929, Levene and his colleagues made the landmark discovery, identifying the sugar in DNA as a "deoxy" sugar, meaning it lacked an oxygen atom compared to ribose. britannica.comwikipedia.orgoxfordreference.commedium.com He named this previously unknown pentose sugar 2-deoxyribose. msu.edubritannica.com This discovery was crucial in differentiating DNA from RNA and laid the groundwork for understanding their distinct roles in the cell. wikipedia.orgdbpedia.org

Table 1: Key Discoveries in the Elucidation of Nucleic Acid Components

| Year | Scientist(s) | Discovery | Significance |

| 1869 | Friedrich Miescher | Isolated "nuclein" from white blood cells. msu.edunumberanalytics.com | First identification of the substance later known as nucleic acid. msu.edu |

| Late 1880s | Albrecht Kossel | Identified the acidic nature and nitrogenous bases of nucleic acids. wikipedia.org | Further characterized the chemical components of nucleic acids. wikipedia.org |

| 1909 | Phoebus Levene & Walter Jacobs | Identified D-ribose as the sugar in RNA. wikipedia.orgbritannica.com | Distinguished the sugar component of one type of nucleic acid. |

| 1929 | Phoebus Levene | Identified 2-deoxyribose as the sugar in DNA. britannica.comwikipedia.orgoxfordreference.com | Established a key chemical difference between DNA and RNA. |

Milestones in the Recognition of its Biological Significance

The identification of 2-deoxyribose was a monumental step, but its full biological importance would only be revealed through subsequent groundbreaking research. Levene himself proposed the "tetranucleotide hypothesis," suggesting that DNA was a simple, repeating polymer of the four bases, which he believed was too simple to carry complex genetic information. wikipedia.orgoxfordreference.com

The tide began to turn with the 1944 experiment by Oswald Avery, Colin MacLeod, and Maclyn McCarty, which provided strong evidence that DNA, and not protein, was the carrier of genetic information. msu.edu This finding elevated the importance of DNA and, by extension, its unique sugar component, 2-deoxyribose.

The ultimate confirmation of 2-deoxyribose's central role in heredity came in 1953 with James Watson and Francis Crick's proposal of the double helix structure of DNA. wikipedia.orgncert.nic.in Their model, based on X-ray diffraction data from Rosalind Franklin and Maurice Wilkins, illustrated how two long chains of nucleotides, with a backbone of alternating 2-deoxyribose and phosphate groups, are wound around each other. numberanalytics.comwikipedia.org The absence of the hydroxyl group at the 2' position of the deoxyribose sugar, a key feature distinguishing it from ribose, contributes to the greater chemical stability of DNA, making it the ideal molecule for the long-term storage of genetic information. ncert.nic.invaia.com This structural stability allows DNA to form the iconic double helix and to be compactly stored within the cell's nucleus. wikipedia.org

Table 2: Properties of 2-Deoxy-alpha-D-ribofuranose

| Property | Value |

| Chemical Formula | C5H10O4 wikipedia.org |

| Molar Mass | 134.131 g·mol−1 wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 91 °C (196 °F; 364 K) wikipedia.org |

| Solubility in Water | Very soluble wikipedia.org |

Molecular Structure and Isomerism of 2 Deoxy D Ribose

Ring-Chain Tautomerism and Anomeric Forms

The phenomenon of ring-chain tautomerism in 2-deoxy-D-ribose involves the intramolecular reaction of the aldehyde group at carbon 1 (C1) with one of the hydroxyl groups, typically at C4 or C5, to form a cyclic hemiacetal. researchgate.net This cyclization creates a new stereocenter at C1, known as the anomeric carbon. The two possible orientations of the hydroxyl group on this carbon define the α and β anomers.

When the C4 hydroxyl group attacks the C1 aldehyde, a five-membered ring, known as a furanose, is formed. The resulting structures are 2-deoxy-α-D-ribofuranose and 2-deoxy-β-D-ribofuranose. Alternatively, an attack by the C5 hydroxyl group results in a six-membered pyranose ring, yielding 2-deoxy-α-D-ribopyranose and 2-deoxy-β-D-ribopyranose. researchgate.netrsc.org It is the furanose form that is incorporated into the backbone of DNA. researchgate.net

The five-membered deoxyribofuranose ring is not planar. To relieve steric strain, one or two atoms in the ring pucker, moving out of the plane formed by the other atoms. researchgate.net This flexibility is crucial for the structure of DNA and is described by a concept known as pseudorotation. gatech.edu The ring can adopt a continuous cycle of conformations, but it preferentially exists in two low-energy states:

C2'-endo (South conformation): The C2' atom is displaced out of the plane on the same side as the C5' atom and the nucleobase. This conformation is predominantly found in the B-form of DNA. stackexchange.comglenresearch.comcolostate.edu

C3'-endo (North conformation): The C3' atom is displaced out of the plane on the same side as the C5' atom and the nucleobase. This pucker is characteristic of the A-form of DNA and RNA. stackexchange.comglenresearch.comcolostate.edu

The terms 'endo' refers to the displacement being on the same side (cis) of the ring as the C5' substituent. Other, less common conformations like C2'-exo, C3'-exo, and O4'-endo also exist. glenresearch.com

The six-membered deoxyribopyranose ring is conformationally less flexible than the furanose ring. nih.gov It predominantly adopts stable, low-energy chair conformations to minimize steric and torsional strain. nih.govnih.gov The two most common chair forms are the ⁴C₁ (where C4 is above and C1 is below the plane) and ¹C₄ conformations. In the gas phase and crystalline state, the pyranose form of 2-deoxy-D-ribose is often the most populated structure, with the α-pyranose form being particularly stable. rsc.orgresearchgate.netulpgc.es

The open-chain form of 2-deoxy-D-ribose, an aldopentose, is a minor but essential component of the equilibrium in aqueous solution. wikipedia.orgulpgc.es It serves as the necessary intermediate for the interconversion between the various cyclic anomers, a process known as mutarotation. While its concentration is low, its presence is critical for the dynamic equilibrium of the different isomeric forms. wikipedia.org

| Form of 2-Deoxy-D-ribose | Ring Size | Anomer | Approximate Population in Aqueous Solution |

|---|---|---|---|

| Deoxyribopyranose | Six-membered | α-anomer | ~40% |

| Deoxyribopyranose | Six-membered | β-anomer | ~35% |

| Deoxyribofuranose | Five-membered | α-anomer | ~13% |

| Deoxyribofuranose | Five-membered | β-anomer | ~12% |

| Open-Chain | N/A | N/A | <0.5% |

Stereochemical Considerations and Enantiomers

The structure of 2-deoxy-D-ribose contains multiple chiral centers, which gives rise to stereoisomerism. In its cyclic furanose form, there are three chiral carbons: C1', C3', and C4'. The presence of three chiral centers means that there are 2³ or eight possible stereoisomers. youtube.com

The biologically relevant form is D-2-deoxyribose. Its enantiomer, or non-superimposable mirror image, is L-2-deoxyribose. wikipedia.orgyoutube.com While structurally similar, the different spatial arrangement of the atoms in the L-form prevents it from being used in the canonical structure of DNA in living organisms.

Conformational Dynamics of the Furanose Ring in Nucleotides

The conformational flexibility of the deoxyribofuranose ring is a key determinant of nucleic acid secondary structure. rsc.org The transition between different puckered states, primarily the C2'-endo and C3'-endo conformations, is described by a pseudorotational pathway. gatech.edunih.gov This is not a free rotation but a continuous puckering motion of the ring.

| Conformational State | Common Name | Dominant Pucker | Associated DNA Form | Key Structural Feature |

|---|---|---|---|---|

| South | S-type | C2'-endo | B-DNA | Results in a greater phosphate-phosphate distance (~7 Å) |

| North | N-type | C3'-endo | A-DNA | Results in a shorter phosphate-phosphate distance (~6 Å) |

Biochemical Significance and Cellular Roles of 2 Deoxy D Ribose

Structural Integration within Deoxyribonucleic Acid (DNA)

The chemical structure of 2-deoxy-D-ribose is fundamental to the architecture and properties of DNA. Its incorporation into the nucleic acid polymer dictates the formation of the stable, helical structure that is synonymous with the storage of genetic information. wikipedia.orgnumberanalytics.com

Sugar-Phosphate Backbone Formation

The backbone of a DNA strand is a repeating polymer of alternating 2-deoxy-D-ribose and phosphate (B84403) groups. wikipedia.orggenome.gov This structural framework provides stability and integrity to the DNA molecule. numberanalytics.com The sugar and phosphate groups are linked together by strong covalent bonds known as phosphodiester bonds. wikipedia.orgquora.com These bonds form between the 5' carbon of one deoxyribose sugar and the 3' carbon of the next, creating a directional chain. wikipedia.orgcuny.edu This linkage results in a sugar-phosphate backbone from which the nitrogenous bases project. libretexts.org The energy required for the synthesis of this polymer is derived from the phosphate groups themselves, specifically from nucleoside triphosphates like ATP. genome.gov

Influence on DNA Double Helix Conformation and Flexibility

The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose is a critical determinant of DNA's characteristic double-helical structure. wikipedia.orgnih.gov This seemingly minor structural difference compared to ribose is responsible for the increased mechanical flexibility of DNA, allowing it to adopt the iconic double helix conformation. wikipedia.orgnih.gov This flexibility is essential for the compact coiling of DNA within the cell nucleus. wikipedia.org DNA primarily exists in the B-form conformation under normal physiological conditions, which is a right-handed helix. byjus.com Other conformations, such as the A-form and the left-handed Z-DNA, can also occur under specific conditions and are thought to have roles in gene regulation. byjus.com The flexibility imparted by deoxyribose allows for these conformational transitions, which can be influenced by factors like protein binding. byjus.com

Nucleotide Assembly and Phosphodiester Linkages

A nucleotide, the fundamental monomeric unit of DNA, consists of a 2-deoxy-D-ribose sugar, a phosphate group, and a nitrogenous base (adenine, guanine, cytosine, or thymine). wikipedia.orgbyjus.com The nitrogenous base is attached to the 1' carbon of the deoxyribose sugar. wikipedia.org Nucleotides are joined together to form a polynucleotide chain through the formation of phosphodiester bonds. wikipedia.orglibretexts.org A phosphodiester bond is a strong covalent bond formed when a phosphate group connects the 3' carbon of one deoxyribose sugar to the 5' carbon of the next. quora.comlibretexts.orgyoutube.com This creates the repeating sugar-phosphate backbone of the DNA strand. wikipedia.org The sequence of the nitrogenous bases along this backbone constitutes the genetic code. byjus.com

| Component | Linkage | Location on 2-Deoxy-D-ribose |

| Nitrogenous Base | N-glycosidic bond | 1' Carbon |

| Phosphate Group | Phosphoester bond | 5' Carbon |

| Adjacent Nucleotide | Phosphodiester bond | 3' Carbon |

Involvement in DNA Replication and Repair Pathways

The integrity of the genetic material is paramount for cellular function and is maintained through the highly regulated processes of DNA replication and repair. 2-Deoxy-D-ribose, as a core component of DNA, is central to these pathways.

During DNA replication, the two strands of the double helix unwind, and each serves as a template for the synthesis of a new complementary strand. numberanalytics.com The accuracy of this process is crucial to prevent mutations. The availability of deoxyribonucleoside triphosphates (dNTPs), which contain 2-deoxy-D-ribose, is a critical factor in the fidelity of DNA replication. nih.gov

DNA is constantly subjected to damage from both endogenous and exogenous sources. This damage can include the formation of radicals on the 2-deoxyribose moiety itself. acs.org For instance, hydroxyl radicals can abstract a hydrogen atom from the sugar, leading to carbon-centered radicals. acs.org The cell possesses intricate DNA repair pathways to correct such damage. In some instances, improper repair of these deoxyribose radicals can lead to the formation of epimeric lesions, where the stereochemistry at a carbon atom is inverted. acs.org Studies have shown that some of these lesions can be recognized and repaired by cellular machinery, such as the nucleotide excision repair (NER) pathway. acs.org Furthermore, research suggests that one-electron reduced sugar radicals can be efficiently repaired through an "electron-induced proton transfer mechanism". mdpi.comresearchgate.net

Regulation of Deoxyribonucleotide Pool Homeostasis

The cellular concentration of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA, is tightly controlled to ensure the fidelity of DNA replication and repair. nih.govresearchgate.net This maintenance of a balanced dNTP pool is known as homeostasis. researchgate.netnih.gov The homeostasis of dNTPs is achieved through the coordinated action of three main pathways: de novo biosynthesis, nucleoside salvage, and nucleotide catabolism. researchgate.netbiologists.com

Key Enzymes and Pathways in dNTP Homeostasis:

| Pathway | Key Enzyme(s) | Function |

| De Novo Biosynthesis | Ribonucleotide Reductase (RNR) | Catalyzes the rate-limiting step, converting ribonucleotides to deoxyribonucleotides. nih.govresearchgate.netyoutube.com |

| Thymidylate Synthase | Methylates dUMP to form dTMP. youtube.comyoutube.com | |

| Salvage Pathway | Deoxynucleoside Kinases | Phosphorylate salvaged deoxynucleosides. researchgate.net |

| Catabolism | SAMHD1 | A triphosphohydrolase that degrades dNTPs into deoxynucleosides and triphosphates. researchgate.net |

| Deoxycytidine Monophosphate (dCMP) Deaminase | Helps balance the pyrimidine (B1678525) dNTP pool. nih.gov |

The enzyme ribonucleotide reductase (RNR) plays a central role in de novo dNTP synthesis by reducing ribonucleoside diphosphates to their deoxy forms. wikipedia.orgyoutube.comyoutube.com The activity of RNR is exquisitely regulated by allosteric mechanisms, with ATP acting as an activator and dATP as an inhibitor, ensuring that dNTPs are produced in balanced amounts for DNA synthesis. youtube.comyoutube.com Imbalances in the dNTP pool can lead to increased mutation rates and genomic instability, highlighting the critical importance of this regulatory network. nih.govnih.gov

Biosynthetic and Catabolic Pathways of 2 Deoxy D Ribose

Ribonucleotide Reductase-Mediated Biosynthesis from Ribose Precursors

The de novo synthesis of 2-deoxy-D-ribose occurs at the level of ribonucleotides, not free sugars. The enzyme responsible for this critical transformation is ribonucleotide reductase (RNR). wikipedia.orgnih.gov RNRs are found in all living organisms and are essential for providing the deoxyribonucleotides necessary for DNA synthesis and repair. nih.govfrontiersin.org These enzymes catalyze the reduction of the 2'-hydroxyl group on ribonucleoside diphosphates (NDPs) or triphosphates (NTPs), depending on the specific class of RNR, to form their corresponding deoxyribonucleotides (dNDPs or dNTPs). wikipedia.orgnih.gov

The reaction mechanism of RNR is complex, involving radical chemistry. frontiersin.org A cysteine residue in the active site of the RNR protein is activated to a thiyl radical, which then initiates the reduction of the ribose moiety. nih.gov This process requires a source of electrons, typically provided by the protein thioredoxin. numberanalytics.com

There are three main classes of ribonucleotide reductases, distinguished by their cofactors and mechanisms for generating the essential radical:

Class I RNRs , found in eukaryotes and many prokaryotes, use a diiron-tyrosyl radical cofactor. numberanalytics.com

Class II RNRs , present in some prokaryotes and archaea, utilize adenosylcobalamin (a form of vitamin B12) as a cofactor. numberanalytics.com

Class III RNRs , found in some prokaryotes, are activated by a glycyl radical. numberanalytics.com

The activity of RNR is tightly regulated to maintain a balanced supply of the four deoxyribonucleotides. This regulation occurs through allosteric mechanisms, where the binding of effector molecules to sites other than the active site modulates the enzyme's activity and substrate specificity. wikipedia.orgnumberanalytics.com For instance, ATP binding generally activates the enzyme, while the binding of dATP is inhibitory. wikipedia.org

Deoxyribose 5-Phosphate Metabolism

When DNA is broken down, or when exogenous deoxyribonucleosides are available, the resulting 2-deoxy-D-ribose can be catabolized for energy. A key intermediate in this process is 2-deoxy-D-ribose 5-phosphate. In some bacteria, such as Salmonella enterica, free 2-deoxy-D-ribose can be phosphorylated by the enzyme deoxyribokinase (encoded by the deoK gene) to form 2-deoxy-D-ribose 5-phosphate. nih.gov

The central enzyme in the catabolism of 2-deoxy-D-ribose 5-phosphate is deoxyribose-phosphate aldolase (B8822740), also known as DeoC. uniprot.org This enzyme catalyzes the reversible aldol (B89426) cleavage of 2-deoxy-D-ribose 5-phosphate into two smaller, metabolically useful molecules: D-glyceraldehyde 3-phosphate and acetaldehyde (B116499). uniprot.orgwikipedia.org

DeoC belongs to the class I aldolases, which means its catalytic mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. wikipedia.org The reaction is stereospecific. wikipedia.org The products of the DeoC-catalyzed reaction can readily enter central metabolic pathways. wikipedia.org

The catabolism of 2-deoxy-D-ribose is intricately linked with the pentose (B10789219) phosphate (B84403) pathway (PPP), a major route of carbohydrate metabolism. khanacademy.org D-glyceraldehyde 3-phosphate, one of the products of the DeoC reaction, is a key intermediate in both glycolysis and the non-oxidative phase of the PPP. wikipedia.orgyoutube.com This allows for the carbon atoms from deoxyribose to be funneled into these central pathways.

Through the action of enzymes like transketolase and transaldolase in the non-oxidative PPP, glyceraldehyde 3-phosphate can be interconverted with other sugar phosphates, such as fructose (B13574) 6-phosphate and ribose 5-phosphate. youtube.comnih.gov This metabolic flexibility enables the cell to adapt to different energy and biosynthetic needs. For example, the carbon from deoxyribose can be used to generate NADPH for reductive biosynthesis or to produce ribose 5-phosphate for nucleotide synthesis. youtube.comyoutube.com

Oxidative Catabolism of 2-Deoxy-D-ribose and Deoxyribonate

In addition to the well-established aldolase-dependent pathway, recent research has uncovered novel oxidative pathways for the catabolism of 2-deoxy-D-ribose, particularly in bacteria. asm.orgnih.gov

Some bacteria, such as Pseudomonas simiae, can utilize 2-deoxy-D-ribose as their sole carbon source through an oxidative pathway. asm.orgnih.gov This pathway involves the initial oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate. asm.org This is then further oxidized to a keto-deoxyribonate intermediate, which is subsequently cleaved to yield acetyl-CoA and glyceryl-CoA. asm.orgnih.gov

In other bacteria, like Paraburkholderia bryophila and Burkholderia phytofirmans, this oxidative pathway runs in parallel with the canonical deoxyribose 5-phosphate aldolase pathway. asm.orgnih.gov Another variation has been identified in Klebsiella michiganensis, which uses an oxidative pathway involving acyl-CoA intermediates to break down deoxyribonate. asm.orgnih.gov These findings suggest that oxidative catabolism of deoxyribose and its derivatives is a more widespread and diverse metabolic strategy in the bacterial world than previously thought.

The oxidative catabolism of 2-deoxy-D-ribose involves a series of enzymatic steps. The initial oxidation of deoxyribose to a lactone is catalyzed by a molybdenum-dependent dehydrogenase in P. simiae. asm.org This lactone is then hydrolyzed to deoxyribonate by a lactonase. asm.org

The subsequent oxidation of deoxyribonate to a β-keto acid is carried out by a dehydrogenase. asm.org This β-keto acid is then cleaved by a β-keto acid cleavage enzyme, which transfers an acetyl group to coenzyme A, yielding acetyl-CoA and another acyl-CoA product. asm.org These oxidative pathways are thought to have evolved primarily for the catabolism of deoxyribonate, which can be a metabolic waste product. asm.orgnih.gov

Advanced Synthetic Methodologies for 2 Deoxy D Ribose and Its Derivatives

Prebiotic Synthesis Investigations and Origins

The origin of 2-deoxy-D-ribose is a fundamental question in understanding the emergence of life. rsc.org For a long time, the formose reaction, which produces a complex mixture of sugars from formaldehyde, was considered a primary candidate for the prebiotic synthesis of carbohydrates. rsc.orgwikipedia.org However, this reaction is notoriously unspecific and yields ribose in less than 1% abundance, raising questions about its efficiency as a source for life's building blocks. rsc.org The abiotic synthesis of deoxyribose and ribose from glyceraldehyde and acetaldehyde (B116499) under alkaline conditions is also recognized as inefficient and nonspecific. nasa.gov

More recent investigations have provided plausible pathways for the selective formation of 2-deoxy-D-ribose under prebiotic conditions. Research has demonstrated that proteinogenic amino esters or prebiotically relevant amino nitriles can promote the aldol (B89426) reaction of D-glyceraldehyde and acetaldehyde to selectively form 2-deoxy-D-ribose. rsc.orgrsc.org Specifically, using 20 mol% of proteinogenic amino esters resulted in the formation of 2-deoxy-D-ribose with yields of ≥4%. rsc.orgresearchgate.net A one-pot reaction combining three interstellar building blocks—formaldehyde, acetaldehyde, and glycolaldehyde—with an amino ester or amino nitrile promoter can lead directly to a mixture of carbohydrates that includes 2-deoxy-D-ribose. rsc.orgresearchgate.net

The potential for an extraterrestrial origin of 2-deoxy-D-ribose and its components is another active area of investigation. astronomy.com Scientists have successfully generated 2-deoxyribose by bombarding simulated meteoritic ice, composed of water and methanol, with ultraviolet radiation under conditions mimicking the interstellar medium. astronomy.comreddit.com This suggests that such compounds could form in astrophysical environments. astronomy.com While ribose has been detected in carbon-rich meteorites, 2-deoxyribose itself was not found in the specific meteorites analyzed in one study, though sugar acids, including deoxysugar acids, have been identified in the Murchison meteorite. nasa.govnasa.gov This supports the hypothesis that the building blocks of life could have been delivered to early Earth via meteorite impacts. nasa.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, which combine chemical synthesis with biological catalysts, offer highly efficient and selective routes to 2-deoxy-D-ribose and its derivatives. These approaches leverage the specificity of enzymes to overcome challenges in traditional organic synthesis.

Nucleoside phosphorylases (NPs) are key enzymes in the synthesis of nucleosides and their sugar components. A highly efficient method for preparing 2-deoxy-α-D-ribose 1-phosphate, a crucial intermediate in nucleoside metabolism, involves the enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine using purine (B94841) nucleoside phosphorylase (PNP). nih.govresearchgate.net This reaction is nearly irreversible and produces the desired phosphate (B84403) sugar in near-quantitative yields. nih.govresearchgate.net

Another important enzyme is 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which naturally catalyzes the reversible aldol reaction between acetaldehyde and D-glyceraldehyde-3-phosphate to produce 2-deoxy-D-ribose-5-phosphate. researchgate.netwikipedia.org DERA is unique among aldolases for its ability to accept two different aldehydes as substrates. wikipedia.org Its catalytic mechanism proceeds through the formation of a Schiff base with a lysine (B10760008) residue in the active site. wikipedia.org The enzyme can be used to synthesize 2-deoxy-D-ribose-5-phosphate, which can then be further utilized in enzymatic pathways. researchgate.net

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an elegant and efficient strategy for complex synthesis. nih.gov One such cascade for producing modified nucleosides begins with 2-deoxy-D-ribose and involves a sequence of enzymes: ribokinase, phosphopentomutase, and a nucleoside phosphorylase. nih.govresearchgate.net

The process starts with a ribokinase phosphorylating 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate. researchgate.net Phosphopentomutase then catalyzes the transfer of the phosphate group from the C5 to the C1 position, forming α-D-2-deoxyribose-1-phosphate. nih.govresearchgate.net This intermediate serves as a substrate for a nucleoside phosphorylase, which then glycosylates a nucleobase to form the final deoxyribonucleoside. nih.govresearchgate.net This one-pot transformation has been successfully demonstrated for the synthesis of various pyrimidine (B1678525) and purine nucleosides. researchgate.net Both mesophilic enzymes from E. coli and thermophilic enzymes from Thermus thermophilus have been used in these cascades, with the mesophilic enzymes generally showing higher rates and yields for 2-deoxyriboside synthesis. nih.gov

DERA is also a valuable component in cascade reactions. For instance, DERA can be combined with an alcohol dehydrogenase (ADH) and a cofactor regeneration system in a three-step one-pot cascade. researchgate.net

Chemical Synthesis Strategies for Stereoselective Production

Developing stereoselective chemical syntheses for 2-deoxy-D-ribose is crucial for producing enantiomerically pure material required for pharmaceutical applications. Various strategies have been developed to control the stereochemistry during synthesis.

One effective method describes the stereoselective synthesis of 2-deoxy-D-ribose from 2,3-O-isopropylidene-d-glyceraldehyde. tandfonline.com The key step is a nucleophilic addition of methyl isocyanoacetate that proceeds with almost perfect erythro-selectivity. tandfonline.com A subsequent intermolecular cyclization forms an oxazoline (B21484) derivative, establishing two new chiral centers, which can then be efficiently converted to 2-deoxy-D-ribose. tandfonline.com Other approaches have utilized chiral imines reacting with the same glyceraldehyde derivative to achieve stereoselective synthesis. oup.com

Synthesis of Modified 2-Deoxy-D-ribose Derivatives for Research Applications

The synthesis of modified 2-deoxy-D-ribose derivatives is essential for creating novel research tools and therapeutic agents, particularly in the fields of antiviral drug development and antisense oligonucleotide therapy. google.commadridge.org Modifications at the 2'-position of the furanose ring are of particular interest.

Researchers have developed synthetic routes to produce 2'-functionalized nucleosides, such as those with azido (B1232118) (2'-azido) or amino (2'-amino) groups. madridge.org These are often used as building blocks for nucleic acid analogs. For example, 2'-azido-2'-deoxyuridine (B559683) and its aminoacyl derivatives have been synthesized for such purposes. madridge.org The synthesis of 2-amino-2-deoxy-D-ribose has been achieved through stereoselective reactions, providing access to these important modified sugars. oup.com

Furthermore, isotopically labeled derivatives, such as deuterated D-ribose derivatives, have been synthesized for use in mechanistic studies and metabolic tracking. madridge.org The synthesis of 2-deoxy-L-ribose and its derivatives is particularly significant for creating L-DNA and L-nucleosides like L-5-fluoro-2',3'-dideoxycytidine, which have shown potent antiviral activity with reduced toxicity compared to their D-counterparts. google.com

Q & A

Q. What synthetic methodologies are commonly employed for 2-Deoxy-alpha-D-ribofuranose, and what are their critical reaction parameters?

The synthesis of this compound typically involves glycosylation or deoxygenation of ribose derivatives. For example, fluorination at the 2-position of ribofuranose precursors using DAST (diethylaminosulfur trifluoride) under anhydrous conditions is a key step. Reaction temperature (-20°C to 0°C) and solvent choice (e.g., dichloromethane) significantly impact yield and stereochemical outcomes. Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the anomeric configuration (alpha vs. beta). Key diagnostic signals include coupling constants () in H NMR (e.g., Hz for alpha anomers). Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1,100 cm), while mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How do researchers ensure purity of this compound during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Reverse-phase C18 columns and isocratic elution (e.g., 70:30 water:acetonitrile) resolve impurities. Discrepancies between HPLC and Thin-Layer Chromatography (TLC) results are resolved by repeating analyses under varied mobile-phase conditions or using orthogonal techniques like capillary electrophoresis .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved when analyzing stereochemistry in this compound derivatives?

Discrepancies often arise from crystal-packing effects or solvent-induced conformational changes. Cross-validation using computational methods (e.g., Density Functional Theory (DFT) for NMR chemical shift prediction) and variable-temperature NMR experiments can reconcile differences. For instance, dynamic rotational effects in solution may obscure axial-equatorial equilibria, which crystallography fixes in a single conformation .

Q. What strategies optimize stereoselectivity in the synthesis of this compound analogs with modified substituents?

Protecting group strategies (e.g., benzoyl or acetyl groups) at C3 and C5 positions enhance regioselectivity during fluorination. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) improve enantiomeric excess. Kinetic vs. thermodynamic control is manipulated via reaction duration and temperature; lower temperatures favor kinetic products with higher alpha-anomer selectivity .

Q. How do researchers address low yields in large-scale synthesis of this compound intermediates?

Scalability challenges often stem from exothermic side reactions (e.g., epimerization). Process optimization includes:

- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side products.

- Solvent Engineering : Switching from polar aprotic solvents (DMF) to ionic liquids minimizes decomposition.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported reagents) enhance cost efficiency .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for interpreting conflicting biological activity data in this compound-based nucleosides?

Multivariate analysis (e.g., Principal Component Analysis) identifies outliers in bioassay datasets. Dose-response curves with Hill slope modeling differentiate true activity from assay artifacts. Replicating experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) reduces variability .

Q. How are computational models validated for predicting the reactivity of this compound in glycosylation reactions?

Molecular Dynamics (MD) simulations paired with experimental kinetic isotope effects (KIE) validate transition-state models. For example, comparing calculated activation energies (DFT) with experimental Arrhenius plots ensures model accuracy. Discrepancies in predicted vs. observed anomeric ratios prompt re-evaluation of solvation parameters in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.